3-Bromo-2,4-dimethylbenzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

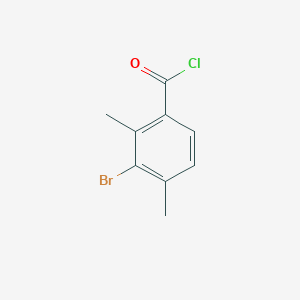

3-Bromo-2,4-dimethylbenzoyl chloride is a chemical compound with the molecular formula C9H8BrClO. It has a molecular weight of 247.52 .

Synthesis Analysis

The synthesis of 3-Bromo-2,4-dimethylbenzoyl chloride or similar compounds typically involves reactions at the benzylic position, which are very important for synthesis problems . The process might involve free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis

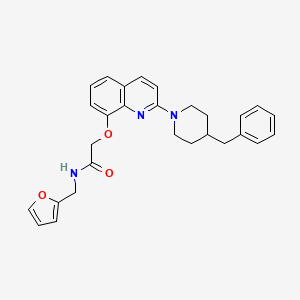

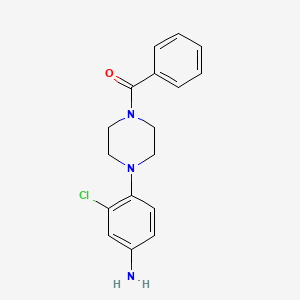

The molecular structure of 3-Bromo-2,4-dimethylbenzoyl chloride consists of a benzene ring substituted with bromo, chloro, and two methyl groups .Chemical Reactions Analysis

Reactions at the benzylic position are significant in the chemical reactions of 3-Bromo-2,4-dimethylbenzoyl chloride. These reactions may include free radical bromination, nucleophilic substitution, and oxidation .科学的研究の応用

Cellular Toxicity Studies

3-Bromo-2,4-dimethylbenzoyl chloride has been studied in the context of its effects on cellular systems. For instance, in the investigation of the action of benzalkonium chloride (a related compound) on epithelial conjunctival cells, it was observed that different concentrations could induce cell growth arrest and cell death in a dose-dependent manner (De Saint Jean et al., 1999). This research is indicative of the potential cellular impact of related compounds like 3-Bromo-2,4-dimethylbenzoyl chloride.

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of various complex structures. For example, the synthesis and characterization of multifunctional mononuclear complexes that exhibit distinct magnetic behaviors and photochromic properties were achieved using a related compound (Cao et al., 2015). These types of studies demonstrate the compound's utility in creating materials with specific electronic and photonic properties.

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of 3-Bromo-2,4-dimethylbenzoyl chloride are used to create compounds with potential therapeutic benefits. For instance, new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole have been synthesized and evaluated for their anticancer activity, showcasing the role of brominated compounds in drug discovery (Metwally et al., 2016).

Catalysis and Chemical Reactions

The compound plays a role in catalysis and chemical reactions. For example, it's involved in carbonyl propargylation or allenylation reactions with tin(II) halides and tetrabutylammonium halides, which are crucial in synthetic organic chemistry (Masuyama et al., 1998).

Antimicrobial Activity

Compounds derived from 3-Bromo-2,4-dimethylbenzoyl chloride have been evaluated for their antimicrobial activity against a variety of pathogens, indicating their potential use in developing new antimicrobial agents (Buchta et al., 2004).

作用機序

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in many chemical syntheses .

Mode of Action

The mode of action of 3-Bromo-2,4-dimethylbenzoyl chloride is likely to involve its interaction with a metal catalyst, such as palladium, in a Suzuki–Miyaura coupling reaction . In this process, the 3-Bromo-2,4-dimethylbenzoyl chloride would act as an electrophile, forming a bond with the metal catalyst . This is followed by a transmetalation step, where a nucleophilic organoboron reagent is transferred to the metal .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound would be involved in the formation of carbon-carbon bonds . This is a fundamental process in organic chemistry, underlying the synthesis of a wide range of complex molecules.

Result of Action

The result of the action of 3-Bromo-2,4-dimethylbenzoyl chloride in a Suzuki–Miyaura coupling reaction would be the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of complex organic molecules, depending on the specific reactants and conditions used .

Action Environment

The action of 3-Bromo-2,4-dimethylbenzoyl chloride is likely to be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of 3-Bromo-2,4-dimethylbenzoyl chloride may be influenced by factors such as temperature, light, and humidity.

Safety and Hazards

特性

IUPAC Name |

3-bromo-2,4-dimethylbenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBXVUYKBCNOGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)Cl)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,4-dimethylbenzoyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

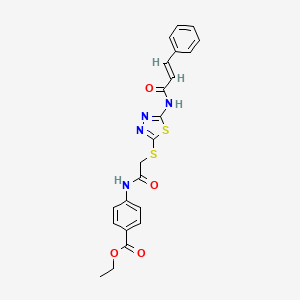

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2564120.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid](/img/structure/B2564123.png)

![3-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2564124.png)

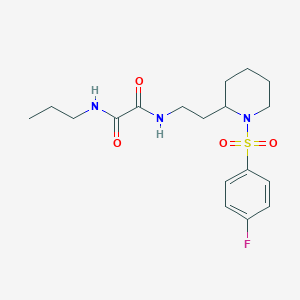

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2564130.png)

![2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B2564131.png)